molecular formula C10H16N4 B11791940 1-Cyclopentyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

1-Cyclopentyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B11791940
M. Wt: 192.26 g/mol
InChI Key: CKQJTBUFYWZFHQ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of triazolopyridines, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves cycloaddition reactions. One common method is the dipolar cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring. This reaction can be catalyzed by copper (Cu) or ruthenium (Ru) catalysts under specific conditions . The reaction conditions often include heating the reactants in a solvent like toluene or dichloromethane (DCM) under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole ring, often facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Cyclopentyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes like β-secretase-1 (BACE-1) and cytochrome P450 enzymes . The compound may also modulate receptor activity, influencing signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopentyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is unique due to its specific triazole and pyridine ring fusion, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

1-cyclopentyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine

InChI

InChI=1S/C10H16N4/c1-2-4-8(3-1)14-10-5-6-11-7-9(10)12-13-14/h8,11H,1-7H2

InChI Key

CKQJTBUFYWZFHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C3=C(CNCC3)N=N2

Origin of Product

United States

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